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For Researchers, Scientists, and Drug Development Professionals

The landscape of hyperuricemia and gout treatment is evolving, with a significant focus on the

development of novel and selective uric acid transporter 1 (URAT1) inhibitors. URAT1 is a key

transporter in the renal proximal tubule, responsible for the majority of uric acid reabsorption.[1]

Its inhibition presents a promising strategy to increase uric acid excretion and lower serum uric

acid (sUA) levels.[2][3] This guide provides an objective, data-driven comparison of several

promising novel URAT1 inhibitors currently in various stages of development, offering a

valuable resource for researchers and drug development professionals in the field.

Quantitative Comparison of Novel URAT1 Inhibitors
The following tables summarize the available quantitative data on the in vitro potency and

clinical efficacy of selected novel URAT1 inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel URAT1 Inhibitors
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Compound Target(s)
IC50 (µM)
vs. URAT1

IC50 (µM)
vs. Other
Transporter
s

Selectivity
for URAT1

Reference(s
)

Dotinurad URAT1 0.0372

ABCG2: 4.16,

OAT1: 4.08,

OAT3: 1.32

High [4][5]

Ruzinurad

(SHR4640)
URAT1

Stated to be

more potent

and selective

than

Lesinurad

Not specified High [6]

Pozdeutinura

d (AR882)
URAT1 Not specified Not specified Selective [7]

Verinurad

(RDEA3170)
URAT1 Not specified Not specified Selective [8][9]

CDER167
URAT1,

GLUT9
2.08 ± 0.31

GLUT9:

91.55 ± 15.28
Dual Inhibitor [10][11]

Table 2: Clinical Efficacy of Novel URAT1 Inhibitors (Phase 2 & 3 Data)
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Compoun
d

Study
Phase

Dose(s)
Comparat
or(s)

Key
Efficacy
Endpoint(
s)

Result(s)
Referenc
e(s)

Dotinurad Phase 3
2 mg/day,

4 mg/day

Febuxostat

40 mg/day,

Benzbroma

rone 50 mg

% of

patients

with sUA

≤6.0 mg/dL

at week 24;

% change

in sUA

73.6% with

4 mg/day

vs. 38.1%

with

Febuxostat

. Non-

inferior to

Benzbroma

rone in

sUA

reduction.

[3][12][13]

Pozdeutinu

rad

(AR882)

Phase 2
50 mg, 75

mg
Allopurinol

% of

patients

with sUA

<6, <5, <4,

<3 mg/dL

at 12

weeks;

Tophi

resolution

75 mg:

89% <6

mg/dL,

82% <5

mg/dL,

63% <4

mg/dL,

29% <3

mg/dL.

Significant

tophi

resolution

observed.

[1][7][14]

Ruzinurad

(SHR4640)
Phase 2

5 mg, 10

mg

Placebo,

Benzbroma

rone

% of

patients

with sUA

≤360

µmol/L at

week 5

5 mg:

32.5%, 10

mg: 72.5%

vs. 0% for

placebo.

[15]
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Verinurad

(RDEA317

0)

Phase 2a

2.5-20 mg

(with

Allopurinol

300 mg)

Allopurinol

300 mg,

600 mg

Maximal %

decrease

in sUA

from

baseline

Dose-

dependent

decrease

in sUA.

Verinurad

≥5 mg +

Allopurinol

300 mg

showed

greater

sUA

reduction

than

Allopurinor

600 mg

alone.

[8]

CDER167
Preclinical

(in vivo)

10

mg/kg/day

RDEA3170

20

mg/kg/day

Reduction

in blood

uric acid

and

promotion

of urinary

uric acid

excretion

More

effective in

lowering

blood uric

acid and

promoting

excretion

than

RDEA3170

in a

hyperurice

mic mouse

model.

[10][11]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the evaluation process for

these inhibitors, the following diagrams illustrate the URAT1 signaling pathway and a typical

experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8498182#head-to-head-comparison-of-novel-urat1-
inhibitors-in-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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